



Application Notes and Protocols for In Vitro Studies with Cenersen

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For Researchers, Scientists, and Drug Development Professionals

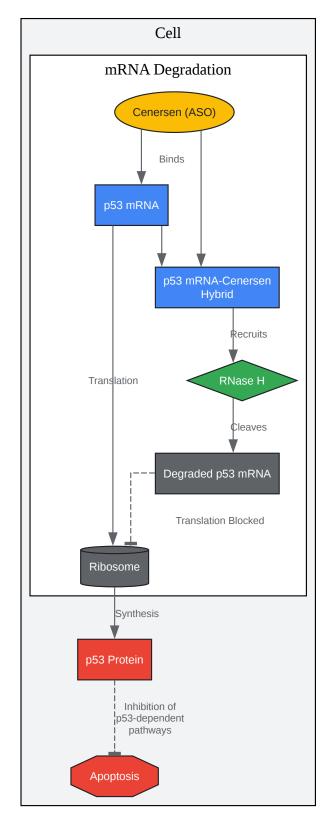
Introduction

Cenersen (also known as Aezea® or EL625) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of the tumor suppressor protein p53. By binding to the p53 mRNA, **Cenersen** facilitates its degradation through an RNase H-dependent mechanism, thereby inhibiting the production of both wild-type and mutant p53 protein.[1][2] This targeted inhibition of p53 can sensitize cancer cells, particularly Acute Myeloid Leukemia (AML) cells, to the cytotoxic effects of DNA-damaging agents and chemotherapy.[2] These application notes provide detailed protocols for the in vitro evaluation of Cenersen's biological activity.

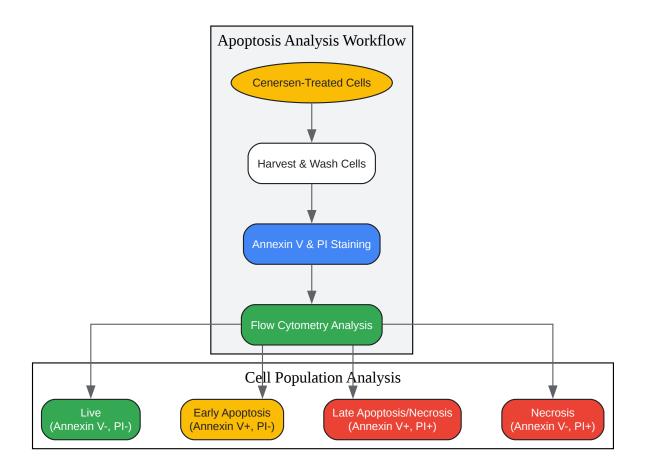
Mechanism of Action

Cenersen operates through an antisense mechanism. The oligonucleotide sequence of **Cenersen** is complementary to a specific region within exon 10 of the p53 mRNA.[1] Upon entering the cell, **Cenersen** hybridizes to the target p53 mRNA sequence. This newly formed DNA-RNA duplex is recognized by the ubiquitous enzyme Ribonuclease H (RNase H), which selectively cleaves the RNA strand of the duplex.[1] This cleavage of the p53 mRNA prevents its translation into p53 protein, leading to a reduction in overall p53 levels within the cell. The suppression of p53 disrupts DNA repair mechanisms in malignant cells, leading to increased DNA damage and activation of p53-independent apoptotic pathways.[1]









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References

 1. Determination of cellular uptake and intracellular levels of Cenersen (Aezea®, EL625), a p53 Antisense Oligonucleotide in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Phase II Randomized Study of p53 Antisense Oligonucleotide (Cenersen) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
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